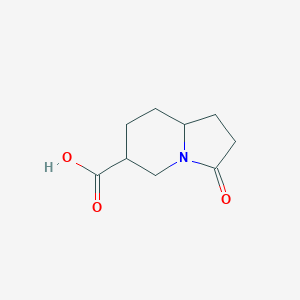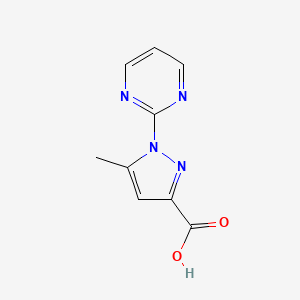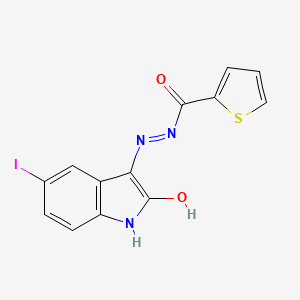
4-Bromo-1-methyl-3-(pyrrolidin-1-yl)-1H-pyrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Bromo-1-methyl-3-(pyrrolidin-1-yl)-1H-pyrazole is a heterocyclic compound that features a pyrazole ring substituted with a bromine atom at the 4-position, a methyl group at the 1-position, and a pyrrolidinyl group at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-1-methyl-3-(pyrrolidin-1-yl)-1H-pyrazole typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone. The reaction is usually carried out in an acidic or basic medium, depending on the specific conditions required for the desired substitution pattern.
Bromination: The bromination of the pyrazole ring at the 4-position can be achieved using bromine or a brominating agent such as N-bromosuccinimide (NBS). The reaction is typically carried out in an organic solvent such as dichloromethane or chloroform.
Methylation: The introduction of the methyl group at the 1-position can be accomplished using a methylating agent such as methyl iodide or dimethyl sulfate. The reaction is usually performed in the presence of a base such as potassium carbonate or sodium hydroxide.
Pyrrolidinyl Substitution: The substitution of the pyrrolidinyl group at the 3-position can be achieved through nucleophilic substitution using pyrrolidine. The reaction is typically carried out in an organic solvent such as ethanol or methanol.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes as described above, but optimized for large-scale production. This may include the use of continuous flow reactors, automated synthesis equipment, and optimized reaction conditions to improve yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-1-methyl-3-(pyrrolidin-1-yl)-1H-pyrazole can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom at the 4-position can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can undergo oxidation reactions to form corresponding oxides or other oxidized derivatives.
Reduction Reactions: The compound can be reduced to form corresponding reduced derivatives, such as the removal of the bromine atom.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alkoxides. The reactions are typically carried out in organic solvents such as ethanol or methanol, and may require the presence of a base such as sodium hydroxide or potassium carbonate.
Oxidation Reactions: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide. The reactions are typically carried out in acidic or basic media.
Reduction Reactions: Common reducing agents include lithium aluminum hydride, sodium borohydride, and hydrogen gas in the presence of a catalyst. The reactions are typically carried out in organic solvents such as ethanol or methanol.
Major Products Formed
Substitution Reactions: Substituted derivatives with various functional groups replacing the bromine atom.
Oxidation Reactions: Oxidized derivatives such as oxides or other oxygen-containing compounds.
Reduction Reactions: Reduced derivatives with the removal of the bromine atom or other reduction products.
Scientific Research Applications
4-Bromo-1-methyl-3-(pyrrolidin-1-yl)-1H-pyrazole has various scientific research applications, including:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound may be used in biological studies to investigate its effects on various biological systems, including its potential as a bioactive molecule.
Medicine: The compound may have potential therapeutic applications, including its use as a lead compound for the development of new drugs.
Industry: The compound may be used in industrial applications, including the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-Bromo-1-methyl-3-(pyrrolidin-1-yl)-1H-pyrazole involves its interaction with specific molecular targets and pathways The exact mechanism may vary depending on the specific application and context
Binding to Receptors: The compound may bind to specific receptors in biological systems, leading to changes in cellular signaling and function.
Enzyme Inhibition: The compound may inhibit the activity of specific enzymes, leading to changes in metabolic pathways and cellular processes.
Modulation of Gene Expression: The compound may affect the expression of specific genes, leading to changes in protein synthesis and cellular function.
Comparison with Similar Compounds
4-Bromo-1-methyl-3-(pyrrolidin-1-yl)-1H-pyrazole can be compared with other similar compounds, including:
4-Bromo-1-methyl-3-(piperidin-1-yl)-1H-pyrazole: This compound has a piperidinyl group instead of a pyrrolidinyl group, which may affect its chemical and biological properties.
4-Bromo-1-methyl-3-(morpholin-1-yl)-1H-pyrazole: This compound has a morpholinyl group instead of a pyrrolidinyl group, which may affect its chemical and biological properties.
4-Bromo-1-methyl-3-(azetidin-1-yl)-1H-pyrazole: This compound has an azetidinyl group instead of a pyrrolidinyl group, which may affect its chemical and biological properties.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the pyrrolidinyl group, which may confer unique chemical and biological properties compared to other similar compounds.
Properties
IUPAC Name |
4-bromo-1-methyl-3-pyrrolidin-1-ylpyrazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12BrN3/c1-11-6-7(9)8(10-11)12-4-2-3-5-12/h6H,2-5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPXFVXRDZXVHLE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)N2CCCC2)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12BrN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

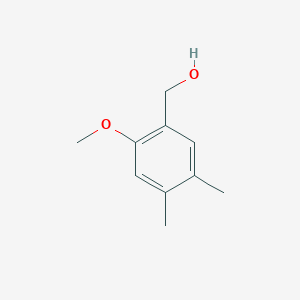

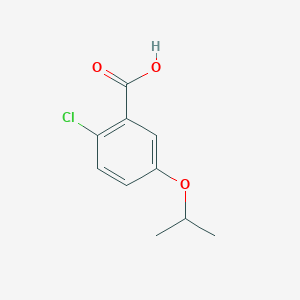



![7-Bromo-benzo[d]isothiazole-3-carboxylic acid methyl ester](/img/structure/B6357356.png)
